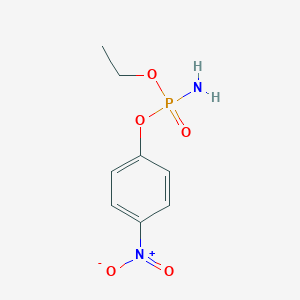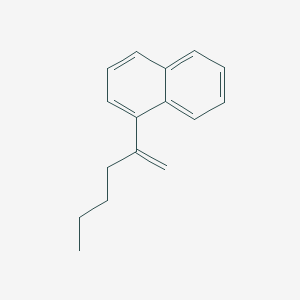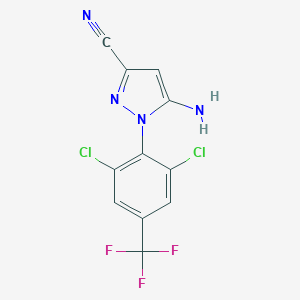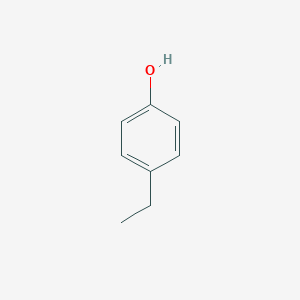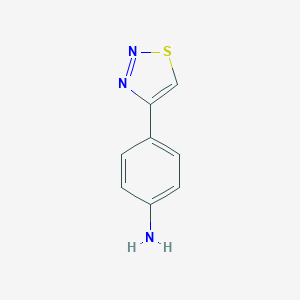
4-(1,2,3-Thiadiazol-4-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds related to 4-(1,2,3-Thiadiazol-4-yl)aniline, often involves the reaction of specific precursors under both conventional and ultrasonic irradiation conditions. An example includes the ultrasound-assisted synthesis of 1,3,4-thiadiazole derivatives, showcasing improved rates and yields under sonication compared to traditional methods (Abd El-Rahman, Saleh, & Mady, 2009). This indicates that the synthesis of 4-(1,2,3-Thiadiazol-4-yl)aniline can be optimized using ultrasonic techniques.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is critical for understanding their reactivity and interactions. The synthesis and X-ray crystallography analysis of thiadiazole compounds provide insight into their stable forms and the influence of different substituents on their molecular conformation. For instance, studies on the long-lived radical anion of thiadiazole derivatives highlight the structural stability and potential for forming stable salts, which could be relevant for the synthesis and characterization of 4-(1,2,3-Thiadiazol-4-yl)aniline derivatives (Makarov et al., 2005).
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, including cyclization, substitution, and interaction with different nucleophiles. These reactions are essential for the modification and functionalization of thiadiazole derivatives, potentially leading to novel compounds with varied biological activities. The reactivity of thiadiazole rings with nucleophiles can lead to the synthesis of complex molecules with specific functional groups, offering a wide range of chemical properties and applications.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The substitution pattern on the thiadiazole ring can significantly affect these properties, impacting the compound's usability in various applications. Studies on the solvent effects on molecular aggregation of thiadiazole derivatives provide insight into their behavior in different environments, which is crucial for their application in biological systems (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, electronic properties, and potential for interactions with biological molecules, are key to their utility in pharmaceuticals and materials science. The electron-donating and withdrawing effects of substituents on the thiadiazole ring influence its electronic properties, affecting its reactivity and interactions. Quantum chemical studies on thiadiazole derivatives as corrosion inhibitors provide valuable information on their electronic properties and potential applications beyond the pharmaceutical industry (Udhayakala et al., 2013).
Applications De Recherche Scientifique
-
Synthesis of Schiff Base Derivatives
- Summary: 1,3,4-thiadiazole compounds, including “4-(1,2,3-Thiadiazol-4-yl)aniline”, have been used in the synthesis of Schiff base derivatives . These derivatives have diverse biological properties such as antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumoural activities .
- Method: The synthesis of these derivatives is often carried out under microwave irradiation, which can dramatically reduce reaction times .
- Results: The synthesized Schiff base derivatives have been found to exhibit a range of biological activities, suggesting potential applications in pharmaceutical research .
-
Anticancer Research
- Summary: 1,3,4-thiadiazole compounds have been synthesized and evaluated for their anticancer potential . These compounds have shown promising results against various cancer cell lines .
- Method: The compounds are synthesized and then tested in vitro against various cancer cell lines. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential anticancer activity, suggesting potential applications in the development of new anticancer drugs .
-
Antimicrobial Research
- Summary: Many substituted 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antimicrobial and antituberculosis activities .
- Method: The compounds are synthesized and then tested in vitro for their antimicrobial activity. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential antimicrobial activity, suggesting potential applications in the development of new antimicrobial drugs .
-
Antioxidant Research
- Summary: 1,3,4-thiadiazole compounds have been found to exhibit antioxidant activity .
- Method: The compounds are synthesized and then tested in vitro for their antioxidant activity. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential antioxidant activity, suggesting potential applications in the development of new antioxidant drugs .
-
Agrochemical Research
- Summary: 1,3,4-thiadiazole compounds have found use in the field of agrochemicals .
- Method: The compounds are synthesized and then tested for their agrochemical properties. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential agrochemical properties, suggesting potential applications in the development of new agrochemicals .
-
Synthesis of Glucosides
- Summary: A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized . These compounds exhibited good antifungal activities .
- Method: The compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
- Results: Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
-
Antimicrobial Agents
- Summary: 1,3,4-Thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
- Method: The compounds are synthesized and then tested in vitro for their antimicrobial activity. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential antimicrobial activity, suggesting potential applications in the development of new antimicrobial drugs .
-
Antihypertensive Agents
- Summary: 1,3,4-Thiadiazole compounds have shown antihypertensive activities .
- Method: The compounds are synthesized and then tested in vitro for their antihypertensive activity. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential antihypertensive activity, suggesting potential applications in the development of new antihypertensive drugs .
-
Anticonvulsant Agents
- Summary: 1,3,4-Thiadiazole compounds have shown anticonvulsant activities .
- Method: The compounds are synthesized and then tested in vitro for their anticonvulsant activity. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential anticonvulsant activity, suggesting potential applications in the development of new anticonvulsant drugs .
-
Plant Growth Regulator
- Summary: 1,3,4-Thiadiazole derivatives have shown plant growth regulator activities .
- Method: The compounds are synthesized and then tested in vitro for their plant growth regulator activity. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential plant growth regulator activity, suggesting potential applications in the development of new plant growth regulators .
-
Antitrypanosomal Agent
- Summary: Many substituted 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antitrypanosomal agent .
- Method: The compounds are synthesized and then tested in vitro for their antitrypanosomal activity. The specific methods of synthesis and testing would depend on the specific research context .
- Results: The results have shown that these compounds have potential antitrypanosomal activity, suggesting potential applications in the development of new antitrypanosomal drugs .
Safety And Hazards
Propriétés
IUPAC Name |
4-(thiadiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRVSMARQRMSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372296 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)aniline | |
CAS RN |
121180-51-6 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



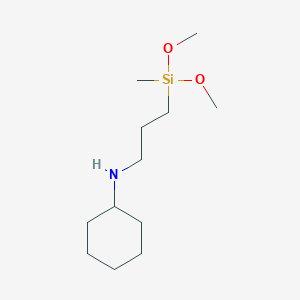
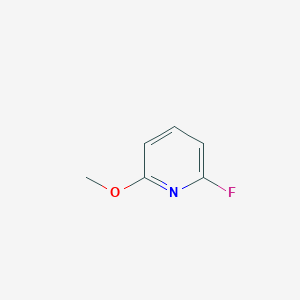
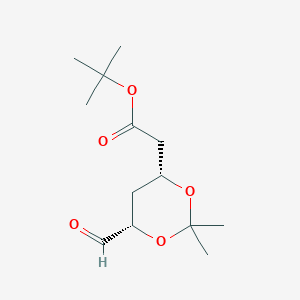
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
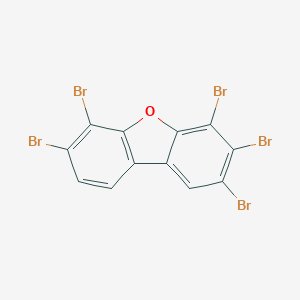
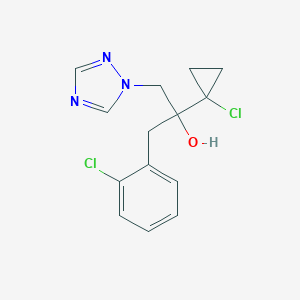
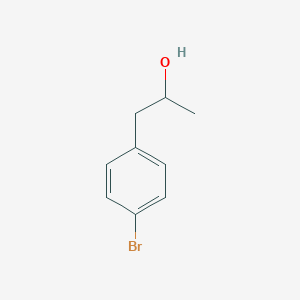
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
